molecular formula C19H14N2OS B2799175 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide CAS No. 866039-01-2

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide

Cat. No.: B2799175
CAS No.: 866039-01-2
M. Wt: 318.39
InChI Key: HPKXMWGHRCYXIW-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a synthetic chemical compound based on the furo[2,3-d]pyrimidine scaffold, a structure recognized for its significant versatility and utility in kinase inhibitor discovery and anticancer research . This scaffold provides multiple distinct pharmacophore access points, allowing researchers to investigate interactions with various biological targets . The specific structural motif of a 6-phenyl substitution on the furopyrimidine ring is a feature present in compounds with documented activity against receptor tyrosine kinases, suggesting this compound's potential application in similar oncological and signaling pathway studies . The 2-methylphenyl sulfide group at the 4-position represents a key structural variation that may influence the compound's binding affinity and selectivity profile, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . Researchers can utilize this compound to probe enzymatic activity, cellular proliferation, and mechanisms of drug resistance, particularly in the context of cancer cell models . It is supplied as a high-purity solid for research purposes. This product is labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(2-methylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-13-7-5-6-10-17(13)23-19-15-11-16(14-8-3-2-4-9-14)22-18(15)20-12-21-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKXMWGHRCYXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Oxidation of the Sulfide Group

The sulfide moiety (–S–) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., using H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid). For example:

R–S–R’oxidizing agentR–SO–R’ or R–SO2–R’\text{R–S–R'} \xrightarrow{\text{oxidizing agent}} \text{R–SO–R'} \text{ or } \text{R–SO}_2\text{–R'}

This transformation could alter the compound’s electronic profile and biological activity, though no experimental data specific to this compound are available.

Nucleophilic Substitution at the C-4 Position

The sulfur atom in the sulfide group may act as a leaving group under nucleophilic conditions. For instance, treatment with nucleophiles like amines or alkoxides could displace the 2-methylphenylsulfanyl group, forming new derivatives:

Furopyrimidine–S–Ar+NuFuropyrimidine–Nu+Ar–S\text{Furopyrimidine–S–Ar} + \text{Nu}^- \rightarrow \text{Furopyrimidine–Nu} + \text{Ar–S}^-

This pathway is speculative and would require validation with kinetic or mechanistic studies.

Electrophilic Aromatic Substitution on the Furopyrimidine Core

The electron-rich aromatic system of the furopyrimidine ring could undergo electrophilic substitution (e.g., nitration, halogenation, or sulfonation). The regioselectivity would depend on the directing effects of the fused oxygen atom and existing substituents. For example:

  • Nitration : Likely occurs at the most electron-dense position (C-5 or C-7 of the furopyrimidine).

  • Halogenation : Bromine or chlorine might add to the α-position relative to the oxygen atom.

Cross-Coupling Reactions

The sulfide group could be leveraged in transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) to introduce aryl or alkyl groups. For example:

Furopyrimidine–S–Ar+Ar’–XCu or Pd catalystFuropyrimidine–Ar’–S–Ar\text{Furopyrimidine–S–Ar} + \text{Ar'–X} \xrightarrow{\text{Cu or Pd catalyst}} \text{Furopyrimidine–Ar'–S–Ar}

Ring-Opening or Rearrangement Reactions

Under acidic or basic conditions, the furopyrimidine ring might undergo ring-opening or rearrangement. For instance:

  • Acid Hydrolysis : Could cleave the furan ring, yielding a pyrimidine-dione derivative.

  • Base-Mediated Rearrangement : May lead to ring expansion or contraction, depending on the substituents’ steric effects.

Functionalization of the Phenyl Substituents

The 2-methylphenyl and 6-phenyl groups could undergo independent reactions:

  • Methyl Group Oxidation : The 2-methyl group on the phenyl ring might be oxidized to a carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub>.

  • Phenyl Ring Halogenation : Electrophilic substitution on the 6-phenyl group could introduce halogens or other substituents.

Challenges and Limitations

  • No direct experimental data on this compound’s reactivity were found in the provided sources.

  • Predictions are based on analogous systems (e.g., pyrimidines, furans, and aryl sulfides) .

  • Synthetic routes to similar compounds often involve multi-step protocols, such as Gewald-like condensations or Knoevenagel reactions, followed by functional group interconversions .

Recommendations for Further Study

  • Targeted Synthesis : Explore coupling reactions between preformed furopyrimidine cores and functionalized aryl sulfides.

  • Computational Modeling : Use DFT calculations to predict reaction pathways and regioselectivity.

  • Biological Screening : Given the structural similarity to kinase inhibitors (e.g., pyrazolo-pyrimidinones), evaluate bioactivity against relevant targets .

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds with furo[2,3-d]pyrimidine scaffolds, including 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide, exhibit significant inhibitory activity against receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β. These kinases are critical in cancer progression and angiogenesis.

Key Findings :

  • Compounds targeting VEGFR-2 have shown promise in inhibiting tumor growth and metastasis in various cancer models .
  • The dual inhibition of both VEGFR-2 and PDGFR-β enhances the efficacy of treatment regimens involving chemotherapeutic agents like paclitaxel .

Antitumor Activity

The compound has demonstrated potent antitumor properties through mechanisms involving tubulin depolymerization. This activity is crucial for disrupting cancer cell division.

Case Study Example :
In a study evaluating a series of furo[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting a viable pathway for developing new anticancer therapies .

Interaction with Protein Targets

Molecular docking studies reveal that the compound interacts favorably with key amino acid residues in the binding sites of target proteins. This interaction is essential for its inhibitory effects on kinases.

CompoundTarget KinaseBinding Affinity (kcal/mol)
This compoundVEGFR-2-6.66
Comparison CompoundSunitinib-6.38

These findings indicate that the compound has a strong potential for development as a therapeutic agent against cancers driven by these kinases.

Toxicology and Safety Profiles

While the therapeutic potential is significant, understanding the safety profile of this compound is crucial. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety parameters for clinical applications.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : Bromomethyl derivatives () highlight the reactivity of the furopyrimidine core for further functionalization, a strategy applicable to the target compound .
  • Thermodynamic Stability : Crystalline forms of analogues () underscore the importance of substituent selection in optimizing stability for formulation .

Biological Activity

2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a compound of growing interest in medicinal chemistry due to its unique structural features that suggest potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furo[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities. The presence of methyl and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Feature Description
Core Structure Furo[2,3-d]pyrimidine
Substituents Methyl (2-position), Phenyl (6-position)
Functional Group Sulfide

Antitumor Activity

Research has shown that furo[2,3-d]pyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are critical in cancer progression. Compounds designed with this scaffold have exhibited potent antitumor activity by disrupting cellular signaling pathways involved in tumor growth . The specific mechanisms include inhibition of tubulin polymerization and interference with angiogenesis.

Study on Related Compounds

A study published in the European Journal of Medicinal Chemistry highlighted a series of furo[2,3-d]pyrimidine derivatives that were synthesized and evaluated for their biological activity. The most active compounds showed micromolar inhibitory concentrations against various cancer cell lines . Although this study did not directly test this compound, the results suggest that similar compounds could exhibit comparable activities.

Pharmacokinetics

The pharmacokinetic profiles of related furo[2,3-d]pyrimidines suggest that modifications to the chemical structure can significantly affect metabolic stability and bioavailability. For example, some derivatives have shown rapid metabolism in vivo, leading to reduced efficacy . Understanding the pharmacokinetics of this compound will be crucial for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the furopyrimidine core via cyclization of substituted pyrimidine precursors under controlled heating (80–120°C).
  • Step 2 : Introduction of the sulfide group using thiol-containing reagents (e.g., benzyl mercaptan) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Optimization : Reaction yield and purity depend on temperature, solvent choice (e.g., DMF improves solubility of aromatic intermediates), and catalyst selection (e.g., Pd/C for cross-coupling steps). For example, yields drop below 40% if temperatures exceed 120°C due to side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., methylphenyl vs. phenyl groups). For instance, aromatic proton splitting patterns distinguish between ortho/meta/para substitution .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ peaks must align with theoretical values within 5 ppm error). A deviation >10 ppm suggests impurities or incorrect assignment .
  • IR Spectroscopy : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .

Q. What potential therapeutic applications are suggested by the compound’s structural features?

  • Methodological Answer : The fused furopyrimidine core and sulfide linkage are associated with kinase inhibition (e.g., targeting EGFR or VEGFR) due to structural mimicry of ATP-binding domains. The methylphenyl group may enhance lipophilicity, improving membrane permeability in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

  • Methodological Answer : Contradictions often arise from:

  • Impurity interference : Use preparative HPLC to isolate pure fractions and re-run NMR/HRMS .
  • Tautomerism or dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers for clearer peak assignment .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13^13C NMR shifts) .

Q. What strategies optimize synthesis yield while maintaining high purity for pharmacological studies?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., DMSO vs. THF), stoichiometry of thiol reagents, and reaction time. For example, excess thiol (1.5 eq.) improves sulfide linkage formation but risks dimerization byproducts .
  • In-line analytics : Use LC-MS to monitor reaction progress and terminate before side-product formation .
  • Post-synthesis purification : Employ column chromatography with gradients (e.g., hexane/EtOAc) to separate sulfide derivatives from unreacted precursors .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

  • Scaffold modifications : Synthesize analogs with variations in:
  • Sulfide substituents (e.g., benzyl vs. methylphenyl) to assess steric effects.
  • Furopyrimidine substituents (e.g., electron-withdrawing groups like Br at position 6) to modulate electronic properties .
  • Biological assays : Pair synthetic analogs with enzymatic assays (e.g., IC₅₀ measurements against target kinases) and cellular viability tests (e.g., MTT assays in cancer cell lines) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • Challenge : Sulfur-containing byproducts (e.g., disulfides) co-elute with the target compound in standard HPLC methods.
  • Solution : Use ion-pair chromatography with additives like tetrabutylammonium bromide to improve separation. Confirm identities via tandem MS/MS fragmentation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies may stem from:

  • Assay conditions : Variances in pH, serum content, or incubation time (e.g., serum proteins may bind sulfide derivatives, reducing apparent activity). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Compound stability : Test degradation under assay conditions (e.g., via LC-MS) to rule out false negatives due to decomposition .

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